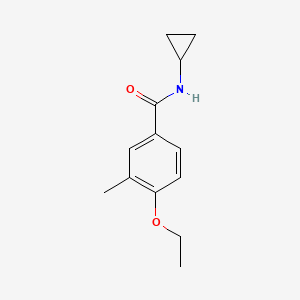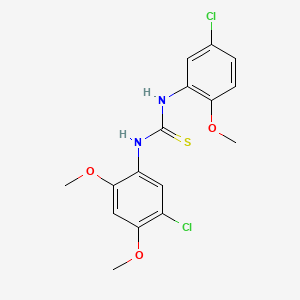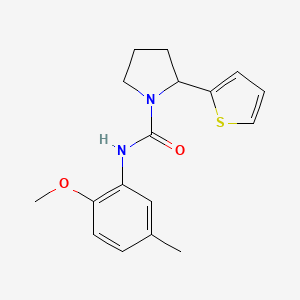
N-cyclopropyl-4-ethoxy-3-methylbenzamide
Descripción general
Descripción
N-cyclopropyl-4-ethoxy-3-methylbenzamide is a compound potentially relevant in various chemical and pharmaceutical applications. Its structure consists of a benzamide moiety substituted with ethoxy and methyl groups and a cyclopropyl group attached to the nitrogen atom.
Synthesis Analysis
The synthesis of cyclopropyl benzamide derivatives often involves cyclopropanation reactions or direct functionalization of existing cyclopropyl groups. Rhodium-catalyzed C-H activation and cycloaddition reactions are common methods for introducing cyclopropyl units into benzamides, providing a pathway to synthesize complex cyclopropyl-containing benzamides (Guo & Xia, 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using techniques like X-ray diffraction and DFT calculations, which help in understanding the influence of intermolecular interactions on molecular geometry. These studies reveal how substituents affect bond lengths, angles, and dihedral angles, offering insights into the structural properties of N-cyclopropyl-4-ethoxy-3-methylbenzamide-related compounds (Karabulut et al., 2014).
Chemical Reactions and Properties
Cyclopropyl groups exhibit unique reactivity due to their ring strain, participating in various chemical reactions that can alter the chemical properties of benzamide derivatives. These reactions include cyclopropanation, C-H insertion, and interactions with transition metal catalysts, significantly affecting the compound's functionality and reactivity (Archambeau et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives like N-cyclopropyl-4-ethoxy-3-methylbenzamide are influenced by their molecular structure. Studies on similar compounds have shown that crystal packing, dimerization, and the presence of specific functional groups can affect melting points, solubility, and other physical properties relevant to their chemical behavior and applications (Karabulut et al., 2014).
Chemical Properties Analysis
The chemical properties of N-cyclopropyl-4-ethoxy-3-methylbenzamide, such as its reactivity, stability, and interaction with other molecules, can be inferred from studies on cyclopropyl and benzamide derivatives. These compounds typically show varied reactivity based on the substitution pattern and the presence of electron-donating or withdrawing groups, affecting their potential as intermediates in organic synthesis and their overall chemical behavior (Heo et al., 2015).
Aplicaciones Científicas De Investigación
Cyclodextrin-Based Adsorbents
Cyclodextrins (CDs) and their derivatives are known for their ability to form inclusion complexes with various molecules, enhancing solubility and stability. This characteristic makes them valuable in drug delivery systems, including those potentially relevant for compounds like N-cyclopropyl-4-ethoxy-3-methylbenzamide. CDs have been explored extensively in separation science and wastewater treatment due to their unique inclusion properties and structural features. They serve as a useful tool for protecting the environment by enabling the removal of pollutants through host-guest interactions (Crini & Morcellet, 2002; Liu et al., 2020).
Analytical Methods for Antioxidant Activity
The study of antioxidants is significant across various fields, including those related to the pharmacology of compounds like N-cyclopropyl-4-ethoxy-3-methylbenzamide. Various assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, DPPH, and ABTS have been employed to determine the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, are crucial for assessing the antioxidant capacity and understanding the mechanism of action for potential therapeutic agents (Munteanu & Apetrei, 2021).
Environmental Impacts of Chemical Compounds
Research has explored the environmental presence and impact of various chemicals, including antimicrobial agents and preservatives, which can offer insights into the broader implications of chemical compounds like N-cyclopropyl-4-ethoxy-3-methylbenzamide. Studies on compounds such as triclosan have revealed their widespread occurrence and potential toxicity in aquatic environments, highlighting the importance of understanding and mitigating the environmental impacts of chemical substances (Bedoux et al., 2012).
Controlled Release of Active Compounds
The stabilization and controlled release of active compounds, including gaseous/volatile substances, are critical for enhancing safety and efficacy in various applications, from agriculture to pharmaceuticals. Techniques for stabilizing and controlling the release of active compounds can improve the application effectiveness and environmental safety of substances like N-cyclopropyl-4-ethoxy-3-methylbenzamide (Chen et al., 2020).
Propiedades
IUPAC Name |
N-cyclopropyl-4-ethoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-12-7-4-10(8-9(12)2)13(15)14-11-5-6-11/h4,7-8,11H,3,5-6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYCQSMZTXSTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-ethoxy-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)

![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)

![2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)
![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4630126.png)
![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)
![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)
![4-[({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4630143.png)
![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)
![1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4630160.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)